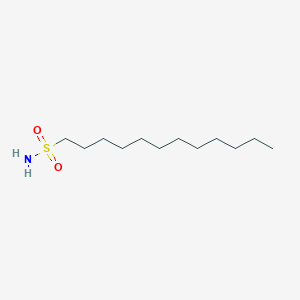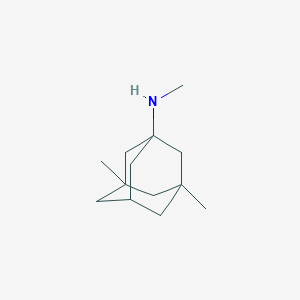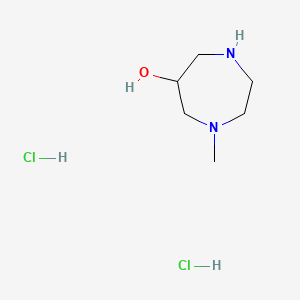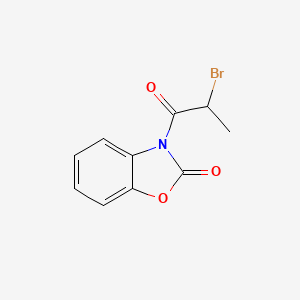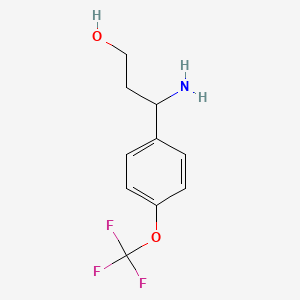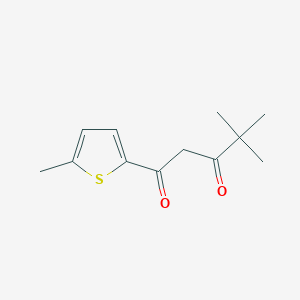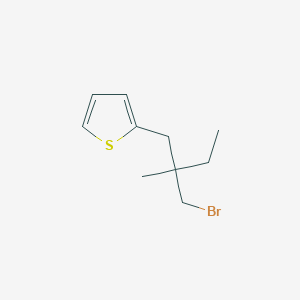
2-(2-(Bromomethyl)-2-methylbutyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Bromomethyl)-2-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-2-methylbutyl)thiophene can be achieved through several methods. One common approach involves the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) under radical conditions . Another method includes the reaction of 2-methylthiophene with bromine in the presence of a catalyst . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. The bromination process can be scaled up by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Bromomethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions under inert atmospheres.
Major Products Formed
Substitution: Formation of alkylated or arylated thiophene derivatives.
Oxidation: Production of thiophene sulfoxides or sulfones.
Coupling: Generation of biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
2-(2-(Bromomethyl)-2-methylbutyl)thiophene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-(Bromomethyl)-2-methylbutyl)thiophene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity . The thiophene ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiophene: A simpler derivative with a single bromine atom on the thiophene ring.
2-Methylthiophene: Lacks the bromomethyl group but shares the methyl substitution on the thiophene ring.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: A more complex derivative with additional functional groups.
Uniqueness
2-(2-(Bromomethyl)-2-methylbutyl)thiophene stands out due to its unique combination of bromomethyl and methylbutyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Propiedades
Fórmula molecular |
C10H15BrS |
|---|---|
Peso molecular |
247.20 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-3-10(2,8-11)7-9-5-4-6-12-9/h4-6H,3,7-8H2,1-2H3 |
Clave InChI |
ZFZDXQTXQQBPKY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC1=CC=CS1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


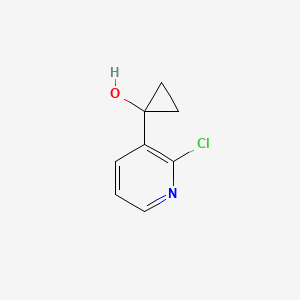
![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
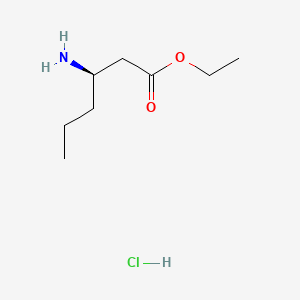
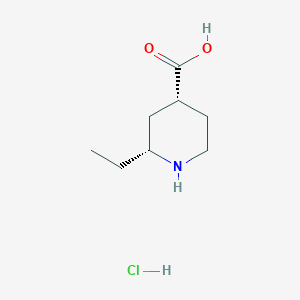

![1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one](/img/structure/B13480608.png)
